Pentedrone, chemically known as α-methylaminovalerophenone, is a synthetic stimulant belonging to the cathinone class. It has been marketed as a designer drug and is commonly found in various "bath salt" mixtures since its emergence in the illicit drug market around 2010. Pentedrone is characterized by its structural similarity to other stimulants, particularly those derived from the khat plant, which contains the natural stimulant cathinone. The molecular formula of pentedrone is with a molar mass of approximately 191.274 g/mol .
Pharmacologically, pentedrone acts primarily as a norepinephrine-dopamine reuptake inhibitor, similar to methylphenidate, without inducing the release of these neurotransmitters. This mechanism underlies its stimulant effects, which can lead to increased energy, alertness, and euphoria .
Pentedrone undergoes various metabolic transformations in biological systems. Studies indicate that it can be metabolized through pathways involving N-demethylation, O-demethylation, and N-oxidation. These reactions can lead to the formation of several metabolites that may also exhibit pharmacological activity . The compound's metabolic profile has been assessed using human liver microsomes and in vitro models, revealing potential hepatotoxic effects linked to oxidative stress and mitochondrial dysfunction .
Pentedrone exhibits significant biological activity primarily through its interaction with the dopaminergic system. Research indicates that it increases the expression of dopamine receptors and transporters, enhancing locomotor activity and exhibiting addictive properties in animal models . Notably, pentedrone has been shown to induce conditioned place preference and self-administration behaviors in rodents, suggesting its potential for abuse .
In terms of toxicity, pentedrone has been associated with adverse effects such as increased heart rate, anxiety, and even fatalities when combined with other substances like α-PVP (alpha-pyrrolidinovalerophenone) . Its cytotoxicity has been observed in both two-dimensional and three-dimensional human liver cell cultures .
The specific conditions (temperature, pressure, solvents) can vary based on the desired yield and purity of the final compound .
Studies investigating pentedrone's interactions have highlighted its effects on neurotransmitter systems, particularly dopamine and norepinephrine pathways. Research indicates that pentedrone enhances locomotor activity and alters neurochemical profiles in animal models. Additionally, it demonstrates enantioselectivity in its cytotoxic effects compared to related compounds like methylone . The compound's impact on behavior following acute and repeated administration suggests significant changes in anxiety-like behavior and aggression during withdrawal phases .
Pentedrone shares structural similarities with several other synthetic cathinones. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Primary Effects | Legal Status |
|---|---|---|---|
| Pentedrone | α-methylaminovalerophenone | Stimulant; norepinephrine-dopamine reuptake inhibitor | Controlled substance in many countries |
| Mephedrone | 4-methylmethcathinone | Stimulant; similar reuptake inhibition | Banned in many jurisdictions |
| Methylone | β-keto-N-methyl-3,4-methylenedioxy-N-methylcathinone | Stimulant; empathogenic effects | Controlled substance |
| N-Ethyl-pentedrone | Ethyl group substitution at nitrogen | Increased potency as DAT inhibitor | Emerging synthetic drug |
| 4-Methyl-N-ethylcathinone | Ethyl group at nitrogen | Stimulant; similar effects | Controlled substance |
Pentedrone's unique structure allows it to exert specific pharmacological effects distinct from other cathinones while sharing some common stimulant properties . Its relatively recent emergence on the drug scene makes it a subject of ongoing research into its behavioral effects and potential for abuse.
Pentedrone is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 2-(methylamino)-1-phenylpentan-1-one [2] [3] [5]. The compound possesses the Chemical Abstracts Service registry number 879722-57-3 for the free base form and 879669-95-1 for the hydrochloride salt [2] [4]. Alternative nomenclature includes α-methylaminovalerophenone and 1-pentanone, 2-(methylamino)-1-phenyl- [3] [7].
The molecular structure of pentedrone consists of a phenyl ring attached to a pentanone backbone with a methylamino substituent at the α-position [1] [2]. The molecular formula is C₁₂H₁₇NO for the free base, with a molecular weight of 191.27 grams per mole [2] [5]. The hydrochloride salt form has the molecular formula C₁₂H₁₈ClNO and a molecular weight of 227.73 grams per mole [4] [6].
Pentedrone contains one stereogenic center located at the α-carbon (carbon-2), which gives rise to two enantiomeric forms: (S)-(+)-pentedrone and (R)-(-)-pentedrone [9] [13] [16]. This chiral center results from the presence of the methylamino and n-propyl substituents attached to the central carbon atom [16]. The compound belongs to the substituted cathinone class of molecules, characterized by the β-keto functional group adjacent to the aromatic ring [1] [15].
Table 1: Basic Chemical Data for Pentedrone
| Property | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 2-(methylamino)-1-phenylpentan-1-one |
| Chemical Abstracts Service Number | 879722-57-3 (base); 879669-95-1 (hydrochloride) |
| Molecular Formula (Base) | C₁₂H₁₇NO |
| Molecular Formula (Hydrochloride Salt) | C₁₂H₁₈ClNO |
| Molecular Weight (Base) | 191.27 grams per mole |
| Molecular Weight (Hydrochloride Salt) | 227.73 grams per mole |
| Chemical Class | Substituted cathinone |
| Synonyms | α-methylaminovalerophenone; α-methylamino-valerophenone |
The International Union of Pure and Applied Chemistry Standard International Chemical Identifier for pentedrone is InChI=1S/C12H17NO/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10/h4-6,8-9,11,13H,3,7H2,1-2H3 [5] [8]. The corresponding International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key is WLIWIUNEJRETFX-UHFFFAOYSA-N [5] [8]. The Simplified Molecular Input Line Entry System representation is CCCC(NC)C(=O)C1=CC=CC=C1 [8].
The physicochemical properties of pentedrone demonstrate significant differences between the free base and hydrochloride salt forms [7] [22]. The hydrochloride salt exhibits a melting point of 176.8 degrees Celsius, while the melting point of the free base has not been experimentally determined [7] [16]. Calculated thermodynamic properties indicate a boiling point of 331.1 degrees Celsius (604.24 Kelvin) for the free base form [19]. The critical temperature and pressure have been calculated as 816.64 Kelvin and 2616.41 kilopascals respectively [19].
Solubility characteristics vary considerably between the two forms of pentedrone [6] [24] [25]. The hydrochloride salt demonstrates enhanced water solubility, with reported values of 5-10 milligrams per milliliter in phosphate-buffered saline at physiological hydrogen ion concentration [6] [25]. The salt form shows solubility of 15-25 milligrams per milliliter in ethanol and 20 milligrams per milliliter in dimethyl sulfoxide [6] [25]. The calculated logarithm of the octanol-water partition coefficient for the free base is 2.257, indicating moderate lipophilicity [19].
Table 2: Physical Properties of Pentedrone
| Property | Value (Base) | Value (Hydrochloride Salt) |
|---|---|---|
| Melting Point (°C) | Not determined | 176.8 |
| Boiling Point (°C) | 331.1 (calculated) | Not determined |
| Appearance | Not specified | White powder |
| Solubility in Water | Limited | 5-10 mg/mL (phosphate-buffered saline hydrogen ion concentration 7.2) |
| Solubility in Ethanol | Soluble | 15-25 mg/mL |
| Solubility in Dimethyl Sulfoxide | Soluble | 20 mg/mL |
| Logarithm of Partition Coefficient (octanol/water) | 2.257 (calculated) | Not applicable |
Stability studies have revealed that pentedrone exhibits significant dependence on environmental conditions including temperature, hydrogen ion concentration, and storage medium [27] [29]. The compound demonstrates enhanced stability under acidic conditions compared to alkaline environments [27] [29]. In preserved urine at hydrogen ion concentration 4, pentedrone remains stable for extended periods when stored at refrigerated or frozen temperatures [29]. Conversely, under alkaline conditions (hydrogen ion concentration 8) at elevated temperatures (32 degrees Celsius), significant degradation occurs within hours [29].
Thermal stability investigations indicate that pentedrone undergoes decomposition at elevated temperatures, with degradation products identified through gas chromatography-mass spectrometry analysis [23]. The compound shows oxidative degradation characterized by the loss of two hydrogen atoms, resulting in a characteristic 2 dalton mass shift [23]. Thermal degradation can be minimized by employing lower injection temperatures and reducing residence time in analytical instruments [23].
The structural features of pentedrone influence its stability profile significantly [27] [29]. Compared to methylenedioxy-substituted cathinones, pentedrone demonstrates reduced stability under stress conditions [27]. The absence of stabilizing functional groups such as the methylenedioxy moiety or pyrrolidine ring system results in enhanced susceptibility to degradation [27] [29].
The synthesis of pentedrone follows established synthetic pathways common to substituted cathinones, typically involving a two-step process [15] [16]. The primary synthetic route begins with valerophenone as the starting material, which undergoes α-bromination to form α-bromovalerophenone [15] [16]. This intermediate subsequently reacts with methylamine through nucleophilic substitution to yield pentedrone [15] [16].
The initial bromination step involves the treatment of valerophenone with bromine in the presence of hydrogen bromide and dichloromethane at room temperature for one hour [15]. The resulting α-bromovalerophenone serves as the key intermediate for the subsequent amination reaction [15]. The nucleophilic substitution can be accomplished using methylamine hydrochloride with triethylamine in dichloromethane at room temperature for 24 hours, or alternatively using methylamine with triethylamine in chloroform under reflux conditions [15].
Due to the instability of the free base form, pentedrone is typically isolated and purified as its hydrochloride or hydrobromide salt [15]. This conversion is achieved by treating the crude product with hydrogen chloride in dioxane and isopropanol at room temperature, or with hydrogen bromide in acetic acid [15]. The salt formation provides enhanced stability and facilitates purification and characterization procedures [15].
Alternative synthetic approaches have been reported involving the oxidation of 4-methylephedrine to produce cathinone derivatives [15]. However, this method is believed to be stereoselective only when using single enantiomer starting materials, and the complexity of obtaining pure enantiomers of 4-methylephedrine limits its practical application in clandestine laboratories [15]. The standard bromination-amination sequence remains the most commonly employed synthetic methodology [15] [16].
Precursor availability represents a critical factor in pentedrone synthesis [31] [32]. Valerophenone, the primary starting material, is not specifically controlled under international drug precursor legislation [32]. This compound has legitimate industrial applications in the production of various chemicals, making its complete restriction impractical [32]. However, regulatory authorities have implemented monitoring systems to track unusual purchasing patterns or quantities that might indicate diversion to illicit drug manufacture [32].
The emergence of designer precursors has complicated enforcement efforts [32]. These substances are close chemical relatives of traditional drug precursors, specifically designed to circumvent existing controls, and typically lack legitimate commercial applications [32]. While valerophenone itself is not classified as a designer precursor, the synthetic flexibility of cathinone chemistry allows for the use of various substituted precursors to produce related compounds [32].
Methylamine, the second key precursor, is subject to greater regulatory scrutiny due to its role in methamphetamine synthesis [32] [34]. This compound is listed in international precursor control schedules and requires licensing and reporting for legitimate commercial transactions [32] [34]. The dual-use nature of methylamine in both legitimate industrial processes and illicit drug manufacture necessitates careful monitoring by regulatory authorities [32].
The chiral resolution of pentedrone enantiomers has been accomplished through multiple chromatographic techniques, with preparative liquid chromatography representing the most successful approach for obtaining high-purity enantiomers [10] [35] [36]. The most effective method employs a Chiralpak AS-H column with a mobile phase consisting of hexane and isopropanol in a ratio of 97:3 by volume [10] [37]. Under these conditions, with a flow rate of 2 milliliters per minute and ultraviolet detection at 254 nanometers, baseline separation of the enantiomers is achieved [10] [37].
The elution order and optical properties of the resolved enantiomers have been definitively established [10] [37]. (S)-(+)-pentedrone elutes first with a specific rotation of +16 degrees (concentration 2.5 milligrams per milliliter in ethanol), while (R)-(-)-pentedrone elutes second with a specific rotation of -12 degrees under identical conditions [10] [37]. The preparative separation yields enantiomeric excesses greater than 98% for both forms, with recoveries of 72.0% for the (S)-enantiomer and 71.0% for the (R)-enantiomer [10] [37].
Table 3: Stereochemical Properties of Pentedrone
| Property | Value |
|---|---|
| Chiral Center | Carbon-2 (α-carbon) |
| Number of Enantiomers | 2 |
| (S)-(+)-Pentedrone | First eluting enantiomer |
| (R)-(-)-Pentedrone | Second eluting enantiomer |
| Specific Rotation [α]D ((S)-enantiomer) | +16° (concentration 2.5, ethanol) |
| Specific Rotation [α]D ((R)-enantiomer) | -12° (concentration 2.5, ethanol) |
| Enantiomeric Excess ((S)) | 98.4% |
| Enantiomeric Excess ((R)) | 97.8% |
| Absolute Configuration Determination Method | Electronic circular dichroism with theoretical calculations |
The absolute configuration of pentedrone enantiomers has been determined using electronic circular dichroism spectroscopy combined with theoretical calculations [10]. This method confirmed the assignments as (+)-(S)-pentedrone and (-)-(R)-pentedrone [10]. The determination of absolute configuration represents a significant advancement in the characterization of synthetic cathinones, as such assignments had not been previously established for pentedrone [10].
Alternative chiral separation methods have been developed for analytical applications [11] [12] [35]. Capillary zone electrophoresis using β-cyclodextrin derivatives as chiral selectors has demonstrated effectiveness for enantiomeric separation [12]. Native β-cyclodextrin, acetyl-β-cyclodextrin, 2-hydroxypropyl-β-cyclodextrin, and carboxymethyl-β-cyclodextrin have all been evaluated as chiral selectors [12]. Optimal separations were achieved using 10 millimolar sodium phosphate buffer at hydrogen ion concentration 2.5 [12].
Indirect chiral separation methods have also been reported for pentedrone analysis [11]. This approach involves derivatization with an optically pure chiral derivatizing agent, (S)-(-)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride, which converts the enantiomers into diastereomers separable on achiral columns [11]. Gas chromatography-mass spectrometry with negative chemical ionization provides enhanced sensitivity for the derivatized compounds [11].
Table 4: Chiral Resolution Methods for Pentedrone
| Method | Conditions | Recovery (%) | Enantiomeric Purity (%) |
|---|---|---|---|
| Preparative Liquid Chromatography (Chiralpak AS-H) | Hexane/isopropanol (97:3), 2 mL/min, ultraviolet 254 nm | 72.0 ((S)), 71.0 ((R)) | >98 |
| Analytical Liquid Chromatography (Polysaccharide chiral stationary phase) | Various polysaccharide-based phases | Variable | Variable |
| Capillary Electrophoresis | β-cyclodextrin derivatives as selectors | Not specified | Not specified |
| Indirect Chiral Separation | (S)-(-)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride derivatization + gas chromatography-mass spectrometry | Variable | Variable |
The scalability of chiral resolution methods has been demonstrated at the multi-milligram level [10] [36] [37]. The preparative liquid chromatography approach using polysaccharide-based chiral stationary phases has proven particularly effective for obtaining sufficient quantities of pure enantiomers for subsequent research applications [10] [36]. The excellent resolution achieved with the Chiralpak AS-H column allows for the collection of highly pure enantiomeric fractions suitable for further investigation of enantioselective properties [10] [37].
Pentedrone demonstrates selective interactions with monoamine transporters, functioning as a norepinephrine-dopamine reuptake inhibitor (NDRI) without inducing significant monoamine release [1] [2]. This pharmacological profile positions pentedrone mechanistically similar to methylphenidate rather than amphetamine-type stimulants that primarily function as substrate releasers [1] [2].
Pentedrone exhibits potent inhibition of both dopamine and norepinephrine transporters with distinct selectivity profiles. The compound demonstrates an IC50 value of 2.5 μM for the dopamine transporter (DAT) and 0.61 μM for the norepinephrine transporter (NET), indicating approximately 4-fold greater potency at NET compared to DAT [2]. This preferential norepinephrine transporter affinity distinguishes pentedrone from many classical stimulants.
The dopamine transporter inhibition by pentedrone occurs through competitive antagonism at the substrate binding site, preventing the reuptake of extracellular dopamine into presynaptic terminals [1] [2]. This mechanism results in increased synaptic dopamine concentrations in brain regions rich in dopaminergic innervation, particularly the striatum and nucleus accumbens. The NET inhibition follows a similar competitive mechanism, leading to enhanced noradrenergic neurotransmission in both central and peripheral nervous system regions [2].
Importantly, pentedrone does not function as a substrate for either DAT or NET, distinguishing it from amphetamine-class compounds that enter neurons via these transporters and subsequently reverse their transport direction [3] [4]. This pure transporter-blocking mechanism without monoamine release places pentedrone in the same mechanistic category as cocaine and methylphenidate, albeit with distinct potency and selectivity profiles [2] [4].
Pentedrone demonstrates markedly reduced affinity for the serotonin transporter (SERT) compared to dopamine and norepinephrine transporters. The IC50 value for SERT inhibition is 135 μM, representing a 54-fold lower potency compared to DAT inhibition [2]. This pronounced selectivity against serotonergic systems fundamentally differentiates pentedrone from compounds like 3,4-methylenedioxymethamphetamine (MDMA) and related entactogens that exhibit significant serotonergic activity.
The minimal serotonergic activity of pentedrone results in negligible effects on serotonin reuptake under physiologically relevant concentrations [3] [2]. This selectivity profile suggests that pentedrone's psychoactive effects are primarily mediated through dopaminergic and noradrenergic pathways, with minimal contribution from serotonergic mechanisms [3]. The DAT/SERT selectivity ratio of 54 for pentedrone is substantially higher than cocaine (ratio of approximately 2-3) and comparable to methylphenidate, indicating a more selective dopaminergic profile [2] [5].
Research has demonstrated that pentedrone does not induce significant serotonin release from presynaptic terminals, further confirming its classification as a pure reuptake inhibitor rather than a substrate-type releaser [4]. This pharmacological characteristic contributes to the distinct subjective effects profile compared to serotonergic psychostimulants and may influence the compound's abuse liability and therapeutic potential.
Pentedrone activates multiple intracellular signaling cascades downstream of monoamine transporter inhibition, leading to complex neuroadaptive responses that contribute to its psychoactive and potentially addictive properties.
Pentedrone induces significant phosphorylation of cAMP response element-binding protein (CREB) in neuronal cells, with studies demonstrating a 66% increase in CREB phosphorylation at 10 nM concentrations in PC-12 cells [6] [2]. CREB phosphorylation represents a critical convergence point for multiple signaling pathways and serves as a key transcriptional regulator involved in synaptic plasticity, memory formation, and addiction-related neuroadaptations.
The CREB phosphorylation induced by pentedrone occurs primarily through protein kinase A (PKA) activation following increased intracellular cyclic adenosine monophosphate (cAMP) levels [6] [7]. This cascade is initiated by pentedrone's inhibition of dopamine reuptake, leading to enhanced dopaminergic signaling at D1-like receptors, which are positively coupled to adenylyl cyclase through Gas proteins [7]. The resulting increase in cAMP levels activates PKA, which subsequently phosphorylates CREB at serine-133, enabling its transcriptional activity [8] [7].
Phosphorylated CREB regulates the expression of numerous genes involved in neuroplasticity and addiction, including immediate early genes, neuropeptides, and proteins involved in synaptic function [7]. The magnitude of CREB phosphorylation induced by pentedrone suggests significant potential for long-term neuroadaptive changes that may contribute to the development of tolerance, sensitization, and addiction-related behaviors observed in animal models [6] [2].
Pentedrone exerts complex regulatory effects on tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. Research has demonstrated that pentedrone treatment results in decreased tyrosine hydroxylase mRNA expression while simultaneously affecting the enzyme's phosphorylation state and activity [6] [2] [7].
The regulation of tyrosine hydroxylase by pentedrone occurs through multiple mechanisms involving both transcriptional and post-translational modifications. At the transcriptional level, pentedrone-induced CREB phosphorylation may contribute to complex feedback regulation of catecholamine synthesis pathways [7] [9]. The observed decrease in tyrosine hydroxylase mRNA suggests a compensatory downregulation in response to enhanced dopaminergic signaling, representing a homeostatic mechanism to prevent excessive catecholamine production [7] [9].
Post-translational regulation of tyrosine hydroxylase involves phosphorylation at multiple serine residues (serine-8, -19, -31, and -40) by various protein kinases including PKA, calcium/calmodulin-dependent protein kinase II (CaMKII), and mitogen-activated protein kinases [7] [9]. Pentedrone's effects on intracellular signaling pathways, particularly PKA activation through CREB phosphorylation, likely influence tyrosine hydroxylase phosphorylation patterns, thereby modulating enzyme activity and catecholamine synthesis rates [7] [9].
The phosphorylation of tyrosine hydroxylase at serine-40 by PKA is particularly relevant to pentedrone's mechanism of action, as this modification reduces the enzyme's sensitivity to feedback inhibition by catecholamines and increases its affinity for the tetrahydrobiopterin cofactor [7] [9]. These regulatory changes contribute to the complex neuroadaptive responses observed following pentedrone exposure and may influence the compound's long-term effects on dopaminergic function.
Pentedrone's pharmacodynamic profile shares fundamental similarities with classical psychostimulants while exhibiting distinct characteristics that influence its behavioral effects and abuse potential.
Mechanistic Similarities and Differences
Pentedrone functions as a pure transporter inhibitor, similar to cocaine and methylphenidate, but distinct from amphetamine-type stimulants that primarily act as substrate releasers [1] [2] [4]. This mechanistic classification places pentedrone in the category of "blockers" rather than "releasers," resulting in different temporal profiles of monoamine elevation and distinct subjective effects [4] [10].
Compared to cocaine, pentedrone demonstrates greater selectivity for dopamine and norepinephrine transporters over the serotonin transporter [2] [5]. Cocaine exhibits more balanced inhibition across all three monoamine transporters, contributing to its distinct pharmacological profile and abuse characteristics [10] [11]. The DAT/SERT selectivity ratio of 54 for pentedrone compared to approximately 2-3 for cocaine indicates pentedrone's more focused dopaminergic and noradrenergic activity [2] [5].
Methylphenidate shares mechanistic similarities with pentedrone as both compounds function as NDRIs without significant serotonergic activity [10] [11] [12]. However, pentedrone demonstrates different potency relationships, with greater NET selectivity compared to methylphenidate's relatively balanced DAT/NET inhibition profile [10] [11]. The temporal pharmacokinetics also differ, with methylphenidate exhibiting longer duration of action due to different metabolic pathways and clearance rates [10] [11].
Abuse Liability and Reinforcing Effects
Pentedrone exhibits significant reinforcing properties in animal self-administration studies, with rats maintaining stable self-administration at 0.3 mg/kg/infusion doses [3] [6] [2]. However, the reinforcing efficacy appears lower than highly potent stimulants like α-pyrrolidinopentiophenone (α-PVP) and 3,4-methylenedioxypyrovalerone (MDPV), but higher than compounds like methylone [3] [13].
The abuse liability of pentedrone correlates with its dopaminergic activity profile, as compounds with higher DAT/SERT ratios typically demonstrate greater reinforcing potential [5] [13]. The relatively high DAT/SERT ratio of 54 for pentedrone suggests substantial abuse potential, though potentially lower than the most potent synthetic cathinones with even greater DAT selectivity [13] [14].
Comparative studies indicate that pentedrone produces discriminative stimulus effects similar to cocaine and methamphetamine in drug discrimination paradigms, with ED50 values of 2.3 ± 0.2 mg/kg and 2.6 ± 0.1 mg/kg, respectively [2]. This similarity in discriminative effects suggests that pentedrone produces subjective effects comparable to established psychostimulants, contributing to its abuse potential.
Neuroadaptive Responses
Pentedrone induces distinct patterns of neuroadaptive changes compared to classical psychostimulants. The compound increases mRNA expression of dopamine 1 receptor (70% increase), dopamine 2 receptor (105% increase), and dopamine transporter (77% increase) in neuronal cell cultures [6] [2]. These changes reflect compensatory responses to altered dopaminergic signaling and may contribute to tolerance development and addiction-related neuroplasticity.
The magnitude and pattern of receptor and transporter upregulation induced by pentedrone differs from those observed with amphetamine-type stimulants, which typically produce more complex effects including both receptor sensitization and desensitization depending on exposure patterns [15] [16]. The specific upregulation of dopamine receptors and transporters by pentedrone may contribute to its distinct behavioral effects and addiction liability profile.